2-Ethoxypropane-1,3-diol

Overview

Description

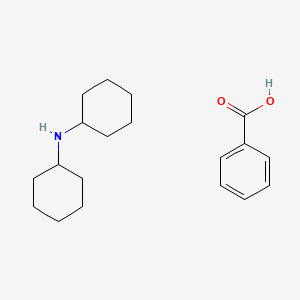

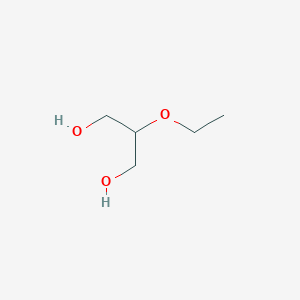

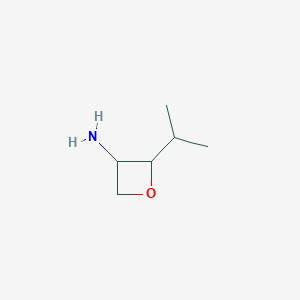

2-Ethoxypropane-1,3-diol, also known as 2-ethyl glycerol or 2-O-ethylglycerol, is a chemical compound with the molecular formula C5H12O3 . It has a molecular weight of 120.14700 . The molecule contains a total of 19 bonds, including 7 non-H bonds, 4 rotatable bonds, 2 hydroxyl groups, 2 primary alcohols, and 1 ether (aliphatic) .

Synthesis Analysis

The synthesis of 2-Ethoxypropane-1,3-diol involves several steps. The literature suggests that it can be synthesized from precursors such as ethanol, glycerol, ethyl iodide, and allyl alcohol . The synthesis process involves reactions such as hydrogenolysis .Molecular Structure Analysis

The molecular structure of 2-Ethoxypropane-1,3-diol includes a three-carbon backbone with an ethoxy group attached to the second carbon and hydroxyl groups attached to the first and third carbons . The molecule contains a total of 19 bonds, including 7 non-H bonds, 4 rotatable bonds, 2 hydroxyl groups, 2 primary alcohols, and 1 ether (aliphatic) .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : Research on similar compounds, like 2-phenylpropane-1,3-diol, highlights methods involving ethyl-2-phenylacetate and sodium methoxide, achieving high purity and yield, which could be applicable to 2-Ethoxypropane-1,3-diol (Zhang Xiu-qin, 2009).

- Microbial Oxidation : A study demonstrated microbial oxidation of similar diols, like 2-methylpropane-1,3-diol, leading to formation of high-optical-purity hydroxy acids, suggesting potential biotechnological applications for 2-Ethoxypropane-1,3-diol (H. Ohta & Hatsuki Tetsukawa, 1979).

Analytical and Industrial Applications

- Chromatography : Bonded diol phases were used for separating ethoxylated surfactants, indicating potential for 2-Ethoxypropane-1,3-diol in analytical chemistry and material science (I. Zeman, 1986).

- Organic Material Synthesis : Studies on derivatives of bis(ethylenedithio)tetrathiafulvalene, involving cyclic sulfate esters of similar diols, hint at the use of 2-Ethoxypropane-1,3-diol in creating organic conducting materials (F. Leurquin et al., 1997).

Environmental and Atmospheric Chemistry

- Degradation Study : A degradation study of 3-ethoxypropan-1-ol by photo-Fenton-generated radicals could provide insights into the environmental impact and degradation pathways of 2-Ethoxypropane-1,3-diol (David Carteau & P. Pichat, 2010).

- Thermodynamic Analysis : Research on the chemical equilibrium in liquid-phase syntheses of ethers like 2-ethoxy-2-methylpropane offers valuable thermodynamic data that could be relevant for processes involving 2-Ethoxypropane-1,3-diol (J. H. Badia et al., 2016).

Biotechnological Implications

- Microbial Production : Diols, including 2-Ethoxypropane-1,3-diol, can be produced via microbial bioconversion of renewable materials, suggesting their role as platform chemicals in green chemistry (A. Zeng & W. Sabra, 2011).

Catalytic Reactions

- Catalysis in Chemical Reactions : Studies on the catalytic activity of acidic ion-exchange resins in the synthesis of ethers like 2-ethoxy-2-methylpropane can provide insights into the potential catalytic uses of 2-Ethoxypropane-1,3-diol (R. Soto et al., 2018).

Phase Transition and Thermal Properties

- Heat Capacity and Phase Transitions : Research on the heat capacity and phase transitions of similar diols could inform the physical properties and behavior of 2-Ethoxypropane-1,3-diol under different temperature conditions (Z. Ying & Y. Lin, 1990).

Safety And Hazards

While specific safety and hazard information for 2-Ethoxypropane-1,3-diol was not found, it is generally advisable to avoid breathing in the mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for 2-Ethoxypropane-1,3-diol were not found, there is a growing interest in the development of new protocols utilizing biocatalysts/chemocatalysts for the stereoselective synthesis of 1,3-diols, a class of compounds to which 2-Ethoxypropane-1,3-diol belongs . This is due to environmental concerns and the need for more sustainable and eco-friendly chemical processes .

properties

IUPAC Name |

2-ethoxypropane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-2-8-5(3-6)4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROPVESHEGBQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556198 | |

| Record name | 2-Ethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxypropane-1,3-diol | |

CAS RN |

22598-16-9 | |

| Record name | 2-Ethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3049853.png)

![Benzene, [(3-butynyloxy)methyl]-](/img/structure/B3049857.png)

![Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione](/img/structure/B3049859.png)

![Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3049865.png)